21-Deoxydexamethasone
Description
Structure
2D Structure
Properties
IUPAC Name |
17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPSZWCRRUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862772 | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-77-2 | |
| Record name | Doxibetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Structural Modifications of 21 Deoxydexamethasone
Synthetic Approaches to 21-Deoxydexamethasone and its Derivatives
The synthesis of this compound typically involves a multi-step process starting from a more functionalized precursor, such as a 17α-monoester of dexamethasone (B1670325). A common and effective strategy is the reductive deoxygenation of the C21 hydroxyl group. This process is not a direct removal but proceeds through the activation of the hydroxyl group into a better leaving group, followed by substitution and reduction.
A well-established method involves the conversion of a 17α,21-dihydroxy-20-keto steroid into a 21-hydrocarbonsulphonyloxy derivative. google.com For instance, a 17-ester of dexamethasone can be reacted with a hydrocarbon sulphonyl halide, such as methanesulfonyl chloride, in the presence of a tertiary base like pyridine. This reaction forms a 21-mesylate, which is a highly reactive intermediate. google.com
The subsequent step involves the displacement of the mesyloxy group. This can be achieved by reacting the 21-mesylate with an alkali metal halide, such as sodium iodide, in a suitable solvent. google.com This nucleophilic substitution reaction yields a 21-iodo intermediate. The final step is the reductive cleavage of the carbon-iodine bond to yield the 21-deoxy product. This reduction can be accomplished by heating the 21-iodo compound in the presence of a tertiary amine or a dialkyl sulfoxide. google.com
Derivatives of this compound can be synthesized by modifying this general pathway. For example, by using different acyl groups at the 17α-position of the starting material, a variety of 17-esters of this compound can be produced. google.com Another key derivative, 21-deoxy-21-chloro dexamethasone, has been synthesized for use in affinity-labeling studies. nih.gov
Precursor-Product Relationships in Controlled Chemical Synthesis
The controlled chemical synthesis of this compound highlights a clear precursor-product relationship, where each intermediate is a well-defined product of the previous step and a direct precursor to the next. This stepwise approach allows for high specificity and control over the final molecular structure.
The synthesis can be summarized as a sequence of transformations starting from a 17α-acylated dexamethasone derivative. The key transformations are:
Activation of the C21-Hydroxyl Group: The C21-OH is converted into a sulfonate ester (e.g., mesylate), which is an excellent leaving group.
Halogenation: The sulfonate is displaced by a halide ion (typically iodide) via an SN2 reaction.
Reductive Dehalogenation: The C21-halide is removed to form the final 21-deoxy product.
This controlled sequence ensures that other functional groups on the steroid nucleus, such as the 11β-hydroxyl and the 9α-fluoro groups, remain intact. The table below details an exemplary synthetic pathway for a 17-ester of this compound. google.com
| Step | Precursor | Key Reagents | Intermediate/Product | Transformation |
| 1 | 9α-Fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-propionate | Methanesulfonyl chloride, Pyridine | 9α-Fluoro-11β-hydroxy-21-methanesulfonyloxy-16α-methyl-17α-propionyloxypregna-1,4-diene-3,20-dione | Sulfonylation (Mesylation) |
| 2 | 9α-Fluoro-11β-hydroxy-21-methanesulfonyloxy-16α-methyl-17α-propionyloxypregna-1,4-diene-3,20-dione | Sodium Iodide, Pyridine | 9α-Fluoro-11β-hydroxy-21-iodo-16α-methyl-17α-propionyloxypregna-1,4-diene-3,20-dione | Halogenation (Iodination) |
| 3 | 9α-Fluoro-11β-hydroxy-21-iodo-16α-methyl-17α-propionyloxypregna-1,4-diene-3,20-dione | Heat | This compound 17-propionate | Reductive Dehalogenation |
This structured synthetic route is crucial for producing specific analogs and for introducing isotopic labels for metabolic studies.
Design and Derivatization Strategies for Functional Probes and Analogs
The design of functional probes and analogs of this compound is essential for studying glucocorticoid receptors and their biological pathways. A significant challenge in derivatizing this compound is the absence of the reactive C21-hydroxyl group, which is the most common site for conjugation in parent glucocorticoids like dexamethasone. synzeal.comnih.gov Consequently, derivatization strategies often focus on other positions or involve modifying the synthetic pathway at an earlier stage.
One major strategy involves the chemical modification of the C17 side chain. The side chain of glucocorticoids can be oxidatively cleaved, for instance using periodic acid, to yield a 17β-carboxylic acid derivative. nih.gov This carboxylic acid group provides a versatile handle for coupling to other molecules. For example, 9-Fluoro-16α-methyl-11β,17-dihydroxy-1,4-androstadiene-3-one-17β-carboxylic acid, a dexamethasone-derived carboxylic acid, has been coupled to biotin (B1667282) using a diamine spacer. nih.gov This creates a bifunctional affinity probe (BioDex 1) capable of binding to both glucocorticoid receptors and avidin, facilitating receptor purification and study. nih.gov
Another approach is to utilize reactive intermediates from the synthesis of this compound itself. The Dexamethasone-21-mesylate intermediate is highly electrophilic and can be reacted with various nucleophiles to create a wide range of C21-substituted analogs. nih.gov For instance, reaction with spermine (B22157) in the presence of 2-iminothiolane (B1205332) introduces an amino group at the C21 position, creating a cationic derivative for potential use in gene delivery systems. nih.gov
Furthermore, derivatization can be achieved by targeting the ketone groups on the steroid's A-ring. Reagents like Girard T can react with the 3-keto group to form derivatives with enhanced ionization properties, which is particularly useful for analysis by mass spectrometry. nih.govresearchgate.net This approach allows for the sensitive detection and quantification of ketosteroids.
These strategies demonstrate that while the direct derivatization of this compound is limited, the generation of functional probes and analogs is readily achievable through modification of its precursors or other reactive sites on the steroid scaffold.
Endogenous Formation and Biotransformation Pathways of 21 Deoxydexamethasone
Role of 21-Hydroxylase Activity in Steroidogenesis Perturbations
Steroid 21-hydroxylase, a cytochrome P450 enzyme (P450c21) located in the endoplasmic reticulum and encoded by the CYP21A2 gene, is essential for the biosynthesis of cortisol and aldosterone. This enzyme catalyzes the hydroxylation at the C21 position of 17α-hydroxyprogesterone (17OHP) to form 11-deoxycortisol and of progesterone to form 11-deoxycorticosterone, which are precursors to cortisol and aldosterone, respectively. A deficiency in this enzyme disrupts these critical pathways, leading to an accumulation of steroid precursors and their subsequent diversion into alternative metabolic routes.
In individuals with 21-hydroxylase deficiency, the diminished or absent activity of the CYP21A2 enzyme causes a significant build-up of its primary substrates, notably 17OHP and progesterone, within the adrenal glands. This accumulation of precursors creates a substrate overload that is shunted toward alternative enzymatic pathways that are normally minor. Unlike 17OHP, which has both adrenal and gonadal origins, the resulting 21-deoxycortisol is uniquely derived from the adrenal glands, making it a highly specific biomarker for 21-hydroxylase deficiency. nih.gov
The primary alternative route for these accumulated precursors is 11β-hydroxylation. This leads to the formation of C21 steroids that lack the hydroxyl group at the 21-position, hence the name "21-deoxy" steroids. The most significant of these are 21-deoxycortisol (21dF) and 21-deoxycorticosterone.
The enzymatic landscape in 21-hydroxylase deficiency is characterized by a shift in substrate flow. The deficient enzyme, CYP21A2 , is unable to process the high levels of 17OHP and progesterone. veeprho.com Consequently, another cytochrome P450 enzyme, CYP11B1 (also known as 11β-hydroxylase), which is normally responsible for the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol), begins to act on the abundant precursors. nih.govdrugbank.comhmdb.ca
CYP11B1 mediates the 11β-hydroxylation of the accumulated 17OHP, resulting in the formation of 21-deoxycortisol. nih.govdrugbank.com This steroid is a key diagnostic marker for CAH due to 21-hydroxylase deficiency. nih.gov Similarly, progesterone is converted by CYP11B1 into 11β-hydroxyprogesterone. This rerouting of the steroidogenic pathway is a direct consequence of the enzymatic block at the 21-hydroxylation step. hmdb.ca
| Enzyme (Gene) | Typical Function | Function in 21-Hydroxylase Deficiency | Substrate(s) | Product(s) |
|---|---|---|---|---|
| CYP21A2 (P450c21) | 21-hydroxylation of 17OHP and Progesterone | Deficient or absent activity | 17α-hydroxyprogesterone, Progesterone | (Reduced/absent) 11-deoxycortisol, 11-deoxycorticosterone |
| CYP11B1 (11β-hydroxylase) | 11β-hydroxylation of 11-deoxycortisol | Acts on accumulated precursors | 17α-hydroxyprogesterone | 21-deoxycortisol |
Metabolic Fates and Enzymatic Transformations of 21-Deoxydexamethasone
While the endogenous formation of 21-deoxy steroids like 21-deoxycortisol is well-characterized in the context of congenital adrenal hyperplasia, detailed research on the specific metabolic fate of the synthetic compound this compound is limited. It is recognized primarily as a degradation product, impurity, or related substance of Dexamethasone (B1670325). veeprho.com The biotransformation pathways of its parent compound, Dexamethasone, are well-studied and offer some context. Dexamethasone is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, which mediates 6α- and 6β-hydroxylation reactions. drugbank.comclinpgx.orgnih.gov It also undergoes side-chain cleavage. nih.gov However, specific studies detailing the subsequent hydroxylation, reduction, glucosylation, or other conjugation pathways of this compound itself are not extensively available in the scientific literature.
Specific research findings detailing the hydroxylation and reduction reactions of this compound are not available in the reviewed literature.
Specific research findings detailing the glucosylation and other conjugation pathways of this compound are not available in the reviewed literature.
Molecular Interactions and Structure Activity Relationships of 21 Deoxydexamethasone
Glucocorticoid Receptor (GR) Binding Kinetics and Mechanisms
The biological effects of glucocorticoids are initiated by their binding to the intracellular Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that regulates a vast number of genes. nih.gov The GR is a member of the nuclear receptor superfamily and is expressed in nearly all vertebrate cells, where it governs processes such as metabolism, stress response, and inflammation. nih.gov The binding of a ligand like 21-Deoxydexamethasone to the GR is the critical first step that triggers a cascade of molecular events, leading to the modulation of target gene expression.
In its unliganded state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. nih.govfrontiersin.org This complex includes heat shock proteins like Hsp90 and Hsp70, which maintain the receptor in a conformation that is competent for high-affinity hormone binding. frontiersin.orgoup.comnih.gov The binding of a steroid ligand induces a conformational change in the GR, leading to the dissociation of these chaperone proteins. nih.govrcsb.org This event unmasks nuclear localization signals within the receptor, initiating its translocation into the nucleus. nih.gov While specific kinetic data for this compound are not extensively detailed in available literature, the fundamental mechanisms are expected to follow this canonical pathway established for potent glucocorticoids like dexamethasone (B1670325). Studies have shown that the steroid-receptor binding process is complex, with kinetics that may not follow a simple bimolecular reaction model, suggesting the involvement of multiple steps. researchgate.net
The formation of the this compound-GR complex is presumed to occur via diffusion of the lipophilic steroid across the cell membrane into the cytoplasm. wikipedia.org Upon binding, the activated GR complex is actively transported into the nucleus. nih.govwikipedia.org This translocation machinery involves the interaction of the receptor's nuclear localization signals with importin proteins, which facilitate movement through the nuclear pore complex. nih.govfrontiersin.org The speed and efficiency of this nuclear import can be influenced by the specific ligand bound to the receptor. frontiersin.org Once inside the nucleus, the GR complex can directly bind to DNA or interact with other proteins to regulate gene expression. nih.govoup.com The receptor dynamically shuttles between the cytoplasm and the nucleus, and the balance between nuclear import and export rates determines its subcellular location. frontiersin.org
| Stage | Description | Key Proteins Involved |
| Ligand Binding | The steroid diffuses into the cytoplasm and binds to the Ligand-Binding Domain (LBD) of the GR. | Glucocorticoid Receptor (GR) |
| Complex Activation | Ligand binding induces a conformational change, causing the dissociation of chaperone proteins. | Hsp90, Hsp70, FKBP4 |
| Nuclear Translocation | The activated GR complex moves from the cytoplasm into the nucleus. | Importins, Dynein, Nucleoporins |
| Nuclear Action | In the nucleus, the GR complex binds to DNA or other transcription factors to modulate gene expression. | Co-activators, Co-repressors |
Once in the nucleus, the this compound-GR complex modulates gene transcription through several mechanisms, primarily transactivation and transrepression. wikipedia.org
Transactivation: In this direct mechanism, the GR complex typically forms a homodimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the regulatory regions of target genes. nih.govnih.govyoutube.com This binding event recruits transcriptional co-activators, which in turn facilitate the assembly of the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory proteins. frontiersin.orgoup.com
Transrepression: This indirect mechanism does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). wikipedia.orgoup.comnih.gov By preventing these factors from binding to their own DNA response elements, the GR represses the expression of pro-inflammatory genes like cytokines and chemokines. wikipedia.org
Some studies have also identified negative GREs (nGREs), where GR binding leads to the recruitment of co-repressor complexes, actively suppressing gene expression. frontiersin.org The specific set of genes regulated by the this compound-GR complex is highly dependent on the cell type and physiological context. nih.gov
Comparative Receptor Binding Affinity Studies with Structurally Related Steroids
The binding affinity of a steroid to the GR is a primary determinant of its potency. Structure-activity relationship (SAR) studies on corticosteroids have revealed that minor modifications to the steroid's chemical structure can significantly alter its binding affinity and, consequently, its biological activity. The removal of the hydroxyl group at the C-21 position to create this compound is a significant structural change. While direct comparative binding affinity data for this compound is not prominently available in the reviewed literature, insights can be drawn from general SAR principles for corticosteroids.
For the parent compound, dexamethasone, structural features such as the 9α-fluoro group and the 16α-methyl group are known to enhance its glucocorticoid activity and binding affinity compared to cortisol. uomustansiriyah.edu.iqnih.gov The interactions between the steroid and specific amino acids in the ligand-binding domain (LBD) of the GR determine the stability of the receptor-ligand complex and the resulting affinity. oup.com For instance, the 21-hydroxyl group of dexamethasone is known to form a hydrogen bond with the amino acid residue ASN564 within the GR's binding pocket. nih.gov The absence of this hydroxyl group in this compound would preclude this specific interaction, which is expected to influence its binding affinity relative to dexamethasone.
Pharmacological research utilizes structural analogs like 21-Dehydro-17-Deoxy-Dexamethasone to probe these structure-activity relationships, highlighting how modifications to the steroid nucleus and side chains impact pharmacological properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid-Receptor Interactions
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. The process involves several key steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinity) is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to quantify various aspects of its chemical structure. These can include constitutional, topological, geometric, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds.
While no specific QSAR models for this compound were identified in the search results, this theoretical framework is broadly applied to corticosteroids to understand how features like hydrophobicity, electronic distribution, and steric properties influence their interaction with the GR.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand binds to its receptor. nih.gov These methods are used to predict the binding conformation, affinity, and stability of the ligand-receptor complex. um.ac.ir
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For glucocorticoids, docking studies with dexamethasone have identified key amino acid residues in the GR's LBD that are crucial for binding. These include hydrogen bond interactions with residues such as ASN564, GLN642, and ARG611. nih.gov Such an analysis for this compound would predict its binding mode and help rationalize differences in affinity compared to dexamethasone, particularly concerning the loss of the hydrogen bond involving the 21-hydroxyl group. nih.gov
Advanced Analytical Methodologies for 21 Deoxydexamethasone Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
The accurate detection and quantification of 21-Deoxydexamethasone in various matrices, including pharmaceutical preparations and biological samples, rely on the high separation efficiency of chromatographic techniques coupled with the sensitive and specific detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of steroids, including impurities like this compound. The technique's utility in steroid analysis is well-established, offering high resolution and sensitivity. For the analysis of corticosteroids, derivatization is often a necessary step to increase the volatility and thermal stability of the analytes. A common approach involves the formation of methoxime-trimethylsilyl (MO-TMS) derivatives tue.nl.
The GC-MS analytical process for steroids typically involves an initial extraction from the sample matrix, followed by derivatization. The derivatized sample is then introduced into the GC system, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the specific steroid. While specific studies detailing the GC-MS analysis of this compound are not abundant, the general methodology for dexamethasone (B1670325) and its metabolites is directly applicable tue.nlnih.gov.
Table 1: Illustrative GC-MS Parameters for Steroid Analysis (Adaptable for this compound)
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | Fused silica capillary column (e.g., 25 m x 0.20 mm i.d., 0.11 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial temperature of 180-200°C, ramped to 280-300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for identification |
| Transfer Line Temperature | 280 - 300 °C |
This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the preferred methods for the analysis of dexamethasone and its impurities, including this compound daicelpharmastandards.com. These techniques offer high specificity, sensitivity, and throughput, making them ideal for both quantitative analysis in pharmaceutical quality control and for detecting low levels in biological fluids researchgate.net.
The separation of this compound from dexamethasone and other related compounds is typically achieved using reversed-phase chromatography. C18 columns are commonly employed, providing good resolution for these structurally similar compounds researchgate.netrsc.org. The use of UPLC, with its smaller particle size columns, allows for faster analysis times and improved separation efficiency compared to traditional HPLC.
Detection by tandem mass spectrometry provides excellent selectivity and sensitivity. The process involves the ionization of the analyte, typically using electrospray ionization (ESI), followed by the selection of a specific precursor ion. This ion is then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for accurate quantification even in complex matrices. A sensitive UPLC-MS/MS method for dexamethasone has been developed with a linear range of 200–100,000 pg/mL, demonstrating the high sensitivity achievable with this technique rsc.org.
Table 2: Typical UPLC-MS/MS Parameters for the Analysis of Dexamethasone and Related Compounds
| Parameter | Value |
|---|---|
| UPLC System | |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Tandem Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Desolvation Temperature | 400 - 500 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Collision Gas | Argon |
Note: These parameters are illustrative and require optimization for the specific quantification of this compound.
Isotopic Labeling Strategies for Metabolic Tracing and Structural Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to aid in the elucidation of its structure and that of its metabolites. This involves replacing one or more atoms in the molecule with their stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) metsol.com.
Stable isotope labeling is instrumental in metabolic flux analysis, providing a dynamic view of how a compound is processed in a biological system nih.gov. By introducing a stable isotope-labeled version of this compound into an in vitro or in vivo model, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The labeled compound and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry due to the mass difference imparted by the stable isotopes.
This approach allows for the identification of metabolic pathways, the determination of metabolite structures, and the quantification of the rate of metabolic conversion. For instance, a study on dexamethasone utilized chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) to investigate its metabolic effects in different organs of a rat model nih.govnih.govbohrium.com. A similar strategy could be applied to this compound to understand its unique metabolic profile.
In conjunction with mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of chemical compounds, including this compound and its potential metabolites rsc.orgnih.gov. High-resolution mass spectrometry (HRMS) can provide the accurate mass of a molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure researchgate.net.
NMR spectroscopy, on the other hand, provides detailed information about the connectivity of atoms within a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to piece together the complete chemical structure. The use of isotopically labeled compounds can further enhance NMR studies. For example, ¹³C-labeling can significantly improve the signal-to-noise ratio in ¹³C NMR spectra, which is particularly useful for analyzing metabolites that are often present in low concentrations. While specific NMR studies on this compound are not widely published, the techniques used for dexamethasone and its analogues are directly transferable nih.govresearchgate.netresearchgate.net.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dexamethasone |
| Betamethasone |
| Cortisol |
| Cortisone |
| Prednisone |
Future Perspectives in 21 Deoxydexamethasone Research
Unraveling Novel Biotransformation Pathways and Enzymes
The metabolic fate of 21-Deoxydexamethasone is largely uncharacterized compared to its parent compound, Dexamethasone (B1670325). Future research will be pivotal in mapping its specific biotransformation pathways and identifying the enzymes responsible. The metabolism of Dexamethasone is known to be mediated primarily by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key player in its 6-hydroxylation. nih.govresearchgate.netnih.gov Studies have identified several metabolites of Dexamethasone in human liver, including 6α-hydroxydexamethasone and 6β-hydroxydexamethasone, as well as side-chain cleaved products. nih.govresearchgate.net
Future investigations into this compound should explore its interaction with these known steroid-metabolizing enzymes. The absence of the C21 hydroxyl group may lead to a significantly different metabolic profile, potentially shunting the molecule through alternative or novel enzymatic pathways. Advanced techniques such as high-resolution mass spectrometry coupled with liquid chromatography will be essential for the identification and structural elucidation of novel metabolites in in vitro and in vivo systems. Furthermore, recombinant enzyme systems can be employed to pinpoint the specific CYP isoforms or other enzyme families (e.g., sulfotransferases, UDP-glucuronosyltransferases) involved in its clearance. The evolving field of biotransformation research continually reveals new metabolic pathways and enzymatic capabilities, suggesting that a dedicated study of this compound could yield surprising discoveries. nih.govnih.govresearchgate.net
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Resulting Metabolite | Reference |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A4 | 6α-hydroxylation | 6α-Hydroxydexamethasone | nih.gov |
| Cytochrome P450 | CYP3A4 | 6β-hydroxylation | 6β-Hydroxydexamethasone | nih.gov |
| Cytochrome P450 | CYP17 (putative) | Side-chain cleavage | 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A) | researchgate.net |
Advanced Computational Modeling of Steroid-Receptor Dynamics and Allosteric Modulation
The biological activity of corticosteroids is initiated by their binding to intracellular receptors, primarily the glucocorticoid receptor (GR). Computational modeling has become an indispensable tool for understanding these interactions at a molecular level. nih.gov Molecular dynamics (MD) simulations and binding free energy calculations, such as Molecular Mechanics-Generalized Boltzmann Surface Area (MM-GBSA), have been used to study the binding of Dexamethasone to the GR. nih.gov These studies provide insights into the stability of the ligand-receptor complex and the specific amino acid residues crucial for binding. nih.gov
Future research should apply these sophisticated computational methods to this compound. By creating a high-resolution model of this compound docked into the GR's ligand-binding pocket, researchers can predict its binding affinity and orientation. Comparing these simulations with those of Dexamethasone will illuminate how the absence of the 21-hydroxyl group affects receptor interaction. This structural difference may alter the network of hydrogen bonds and hydrophobic interactions, potentially leading to distinct conformational changes in the receptor.
A particularly exciting avenue is the investigation of allosteric modulation. Ligand binding can induce subtle conformational shifts in the receptor that are transmitted to distant sites, affecting its interaction with DNA and co-regulator proteins. nih.govfrontiersin.orgescholarship.org Studies have shown that different ligands can stabilize distinct GR conformations, leading to varied transcriptional outcomes. nih.gov Advanced computational models can simulate these dynamic changes, predicting how this compound might allosterically modulate the GR differently than Dexamethasone, potentially leading to a unique profile of gene regulation.
| Ligand | Receptor Target | Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Dexamethasone | Glucocorticoid Receptor | -147.48 | nih.gov |
| Dexamethasone | SARS-CoV-2 Main Protease (Mpro) | -66.45 | nih.gov |
| Dexamethasone | Interleukin-6 (IL-6) | -53.03 | nih.gov |
Development of Next-Generation Analytical Probes and Standards
Robust analytical methods are the bedrock of pharmaceutical research. Currently, this compound is available as a reference standard, which is crucial for the development and validation of analytical methods for quality control in Dexamethasone production. synzeal.comclearsynth.com However, to delve deeper into its biological role, more advanced analytical tools are required.
The development of next-generation analytical probes represents a significant future direction. This includes the synthesis of this compound derivatives tagged with fluorescent markers or other reporter molecules. Such probes would enable researchers to visualize the compound's subcellular distribution and track its interaction with cellular targets in real-time using advanced microscopy techniques. Another promising approach is the creation of activity-based probes (ABPs), which could be designed to covalently bind to the active site of specific metabolic enzymes or receptor proteins that interact with this compound. nih.gov This would allow for the direct identification and characterization of its molecular targets within complex biological systems.
Furthermore, there is a need for the development of certified reference materials (CRMs) and isotopically labeled standards for this compound. While reference standards exist, CRMs would provide a higher level of accuracy and traceability for quantitative analysis. Isotopically labeled versions (e.g., containing ¹³C or ²H) are the gold standard for quantitative mass spectrometry-based assays, enabling precise measurement of the compound and its metabolites in complex biological matrices like plasma or tissue homogenates. These tools will be indispensable for definitive pharmacokinetic and metabolism studies.
| Tool | Description | Potential Application |
|---|---|---|
| Fluorescently-Tagged Probes | This compound chemically linked to a fluorescent dye. | Live-cell imaging to determine subcellular localization and track movement. |
| Activity-Based Probes (ABPs) | A reactive probe based on the this compound scaffold that covalently binds to target proteins. | Identification of specific enzymes and receptors that bind to the compound. |
| Isotopically Labeled Standards | Synthesis of this compound with stable isotopes (e.g., ¹³C, ²H). | Accurate quantification in complex biological samples (e.g., plasma, urine) using mass spectrometry. |
| Certified Reference Materials (CRMs) | Highly characterized and certified standards of purity and concentration. | Ensuring accuracy and inter-laboratory comparability of analytical measurements. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
